molecular formula C28H28O2 B1145962 3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione CAS No. 148808-97-3

3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione

Cat. No.: B1145962
CAS No.: 148808-97-3
M. Wt: 396.5 g/mol
InChI Key: YTCVAKHNDNQNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione is an organic compound characterized by its unique structure, which includes two naphthalene units connected by a double bond and substituted with tert-butyl groups

Preparation Methods

The synthesis of 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that are substituted with tert-butyl groups.

    Reaction Conditions: The key step involves the formation of a double bond between the two naphthalene units. This can be achieved through a coupling reaction, often facilitated by a catalyst such as palladium or nickel.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the double bond into a single bond, using reagents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: The tert-butyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione has several scientific research applications:

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions and as an antioxidant. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds include other binaphthyl derivatives and tert-butyl-substituted aromatic compounds. Compared to these, 3,3’-Di-tert-butyl-4H,4’H-[1,1’-binaphthalenylidene]-4,4’-dione is unique due to its specific substitution pattern and the presence of a double bond between the naphthalene units. This structural feature imparts distinct electronic properties, making it particularly valuable in applications requiring precise control over electronic behavior.

List of Similar Compounds

  • 3,3’-Di-tert-butyl-2,2’-binaphthyl
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

Properties

CAS No.

148808-97-3

Molecular Formula

C28H28O2

Molecular Weight

396.5 g/mol

IUPAC Name

2-tert-butyl-4-(3-tert-butyl-4-oxonaphthalen-1-ylidene)naphthalen-1-one

InChI

InChI=1S/C28H28O2/c1-27(2,3)23-15-21(17-11-7-9-13-19(17)25(23)29)22-16-24(28(4,5)6)26(30)20-14-10-8-12-18(20)22/h7-16H,1-6H3

InChI Key

YTCVAKHNDNQNSA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O

Canonical SMILES

CC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)C)C4=CC=CC=C4C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.